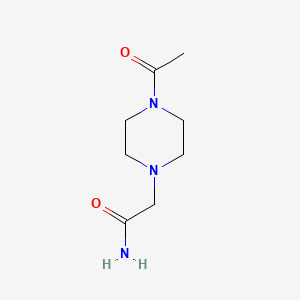

2-(4-Acetylpiperazin-1-yl)acetamide

Descripción

2-(4-Acetylpiperazin-1-yl)acetamide is a piperazine-containing acetamide derivative characterized by a central acetamide backbone linked to a 4-acetylpiperazine moiety. This compound serves as a versatile pharmacophore in medicinal chemistry, often acting as a precursor or intermediate in the synthesis of bioactive molecules targeting diverse therapeutic pathways. The acetyl group on the piperazine ring enhances metabolic stability and modulates electronic properties, influencing receptor binding and pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C8H15N3O2 |

|---|---|

Peso molecular |

185.22 g/mol |

Nombre IUPAC |

2-(4-acetylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C8H15N3O2/c1-7(12)11-4-2-10(3-5-11)6-8(9)13/h2-6H2,1H3,(H2,9,13) |

Clave InChI |

OYIXAPYHCYPDON-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N1CCN(CC1)CC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings :

- The α,β-unsaturated ketone moiety in 5f and 5h facilitates interactions with cellular targets like kinases or apoptosis regulators .

- Pyrimidine substitution (5h) improves activity over acetylpiperazine derivatives, likely due to enhanced π-π stacking with biomolecular targets .

Antimicrobial Agents

Piperazinyl acetamides with sulfonyl or aromatic substituents show broad-spectrum antimicrobial activity:

Key Findings :

- Sulfonyl groups enhance membrane permeability, while fluorophenyl (47) or thiazole (49) substituents improve target selectivity .

- These compounds disrupt microbial cell wall synthesis or efflux pumps, as seen in chalcone-derived analogs .

Anticonvulsant Agents

Acetamide derivatives with benzofuran and piperidine substituents exhibit anticonvulsant properties:

Key Findings :

- 4-Methylpiperidine (5c) and cyclohexyl groups (5i) optimize lipophilicity, enhancing blood-brain barrier penetration .

- These compounds likely modulate voltage-gated sodium channels, akin to phenytoin .

Soluble Epoxide Hydrolase (sEH) Inhibitors

Piperidine-acetamide hybrids with aryl substituents demonstrate sEH inhibition:

Key Findings :

- Electron-withdrawing groups (e.g., cyano in 9b) enhance binding to sEH’s catalytic pocket .

- Piperidine-acetamide hybrids exhibit better metabolic stability than piperazine analogs .

Data Tables

Table 1: Antiproliferative Derivatives of 2-(4-Acetylpiperazin-1-yl)acetamide

Table 2: Antimicrobial Piperazinyl Acetamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.